![molecular formula C11H18O3 B15333895 6-(tetrahydro-2H-pyran-2-yloxy)-4-oxaspiro[2.4]heptane](/img/structure/B15333895.png)
6-(tetrahydro-2H-pyran-2-yloxy)-4-oxaspiro[2.4]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Tetrahydro-2H-pyran-2-yl)oxy]-4-oxaspiro[24]heptane is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring and an oxaspiroheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Tetrahydro-2H-pyran-2-yl)oxy]-4-oxaspiro[2.4]heptane typically involves multiple steps, starting with the formation of the tetrahydropyran ring. One common approach is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve large-scale reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-[(Tetrahydro-2H-pyran-2-yl)oxy]-4-oxaspiro[2.4]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-[(Tetrahydro-2H-pyran-2-yl)oxy]-4-oxaspiro[2.4]heptane may be used to study enzyme-substrate interactions or as a probe in biochemical assays.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its structural features may be exploited to create drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6-[(Tetrahydro-2H-pyran-2-yl)oxy]-4-oxaspiro[2.4]heptane exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring but differ in their substituents and overall structure.
Oxaspiroheptanes: These compounds have a similar spirocyclic structure but may have different functional groups.
Uniqueness: 6-[(Tetrahydro-2H-pyran-2-yl)oxy]-4-oxaspiro[2
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
6-(oxan-2-yloxy)-4-oxaspiro[2.4]heptane |
InChI |
InChI=1S/C11H18O3/c1-2-6-12-10(3-1)14-9-7-11(4-5-11)13-8-9/h9-10H,1-8H2 |
InChI Key |
UMJKMFGDGPSEPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2CC3(CC3)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15333813.png)
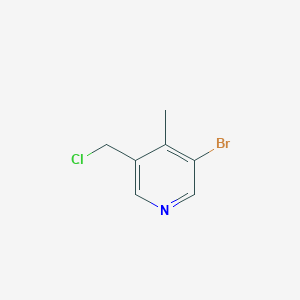

![6-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15333827.png)

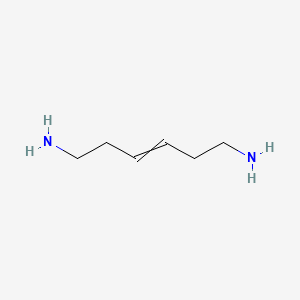
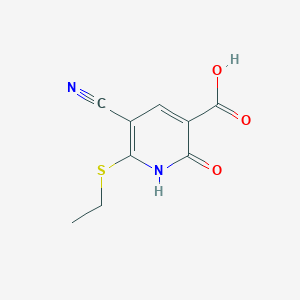
![(1-((2-Chloro-6,7-dihydrothieno[3,2-D]pyrimidin-4-YL)amino)cyclobutyl)methanol](/img/structure/B15333850.png)
![Cesium 5-methylbenzo[D]oxazole-2-carboxylate](/img/structure/B15333870.png)
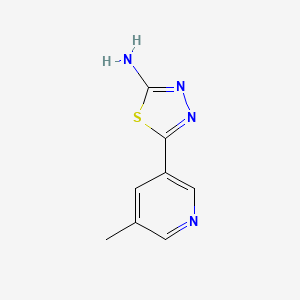
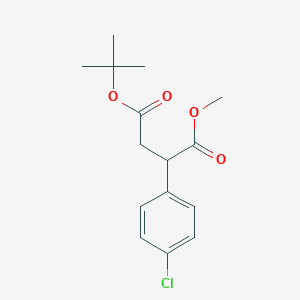
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-3-methylaniline](/img/structure/B15333878.png)
![1-[2-(Difluoromethoxy)benzyl]azetidine](/img/structure/B15333881.png)

